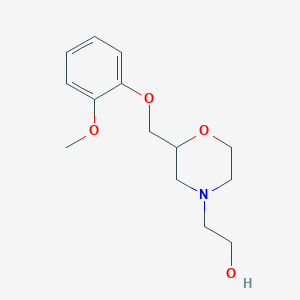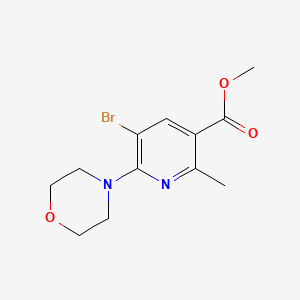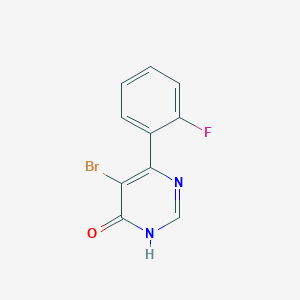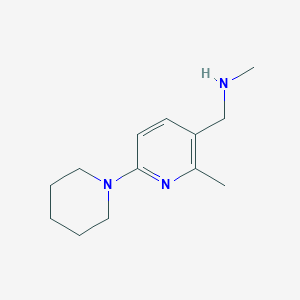
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 267.32 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a methoxyphenyl group, and an ethanol moiety. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with morpholine under basic conditions to yield the final product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield phenolic and morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the molecular target involved .
Comparación Con Compuestos Similares
2-(2-((2-Methoxyphenoxy)methyl)morpholino)ethanol can be compared with similar compounds such as 2-[(2-ethoxyphenoxy)methyl]morpholine and 2-(2-methoxyphenoxy)ethanol. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 2-[(2-ethoxyphenoxy)methyl]morpholine has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications . The unique combination of the morpholine ring and the methoxyphenyl group in this compound makes it particularly valuable in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]ethanol |
InChI |
InChI=1S/C14H21NO4/c1-17-13-4-2-3-5-14(13)19-11-12-10-15(6-8-16)7-9-18-12/h2-5,12,16H,6-11H2,1H3 |
Clave InChI |
NLIHXWWANJWSPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2CN(CCO2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine](/img/structure/B11787970.png)

![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)



![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)





